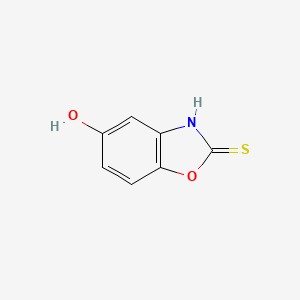

2-Sulfanyl-1,3-benzoxazol-5-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c9-4-1-2-6-5(3-4)8-7(11)10-6/h1-3,9H,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHGLKMDOEJIIGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC(=S)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Sulfanyl 1,3 Benzoxazol 5 Ol and Its Derivatives

Traditional and Contemporary Synthetic Strategies for 2-Sulfanyl-1,3-benzoxazol-5-ol

The foundational approaches to constructing the benzoxazole (B165842) ring system involve the formation of key carbon-oxygen and carbon-nitrogen bonds, typically through cyclization of a suitably substituted aminophenol precursor.

One of the most fundamental and widely employed methods for synthesizing 2-mercaptobenzoxazoles involves the condensation of an o-aminophenol with a carbon disulfide equivalent. For the specific synthesis of this compound, the key starting material would be 4-amino-benzene-1,3-diol. The reaction typically proceeds by treating the aminophenol with reagents such as alkali metal alkylxanthates or carbon disulfide in the presence of a base.

Another established process utilizes alkali metal trithiocarbonates. This method involves reacting an aminophenol with an aqueous solution of an alkali metal trithiocarbonate (B1256668) at temperatures ranging from 20°C to 150°C. google.com The reaction is typically carried out at an alkaline pH, sometimes with the addition of an alkali metal hydroxide. google.com This approach provides a direct route to the 2-mercaptobenzoxazole (B50546) core structure.

The condensation of 2-aminophenols with various carboxylic acids or their derivatives (like acyl chlorides) is also a popular method for generating 2-substituted benzoxazoles, which can then be further modified. nih.govsci-hub.se

Oxidative cyclization represents a powerful strategy for benzoxazole synthesis, often proceeding through the formation of a phenolic Schiff base intermediate followed by intramolecular cyclization. nih.govsci-hub.se These reactions typically involve an o-aminophenol and an aldehyde or another carbonyl compound. The subsequent cyclization is promoted by an oxidizing agent.

Modern variations of this approach utilize molecular oxygen or other green oxidants. For instance, benzoxazole frameworks can be constructed directly from readily available phenols and primary amines using O₂ as the oxidant in the presence of a copper catalyst. researchgate.net Another strategy employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidant for the direct cyclization of catechols and primary amines. researchgate.net Iron-catalyzed oxidative cyclization has also been developed, using aqueous hydrogen peroxide as an environmentally benign oxidant to produce 2-aminobenzoxazoles in high yields. rsc.org These methods highlight a shift towards more sustainable and atom-economical synthetic protocols.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules and structural diversity. While a specific MCR for this compound is not prominently documented, MCRs are used to generate libraries of benzoxazole analogues. These one-pot syntheses are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse chemical structures from simple starting materials. grafiati.com For example, a one-pot synthesis of 2-aryl benzoxazole derivatives can be achieved using ortho-aminophenol and various aldehydes in an aqueous medium. grafiati.com

Catalytic Methodologies in this compound Synthesis

The integration of catalysts has significantly advanced the synthesis of benzoxazoles, enabling reactions under milder conditions with greater efficiency and selectivity. Both metal-based and non-metal catalysts have been successfully applied.

A wide array of metal catalysts has been employed to facilitate benzoxazole synthesis. Copper catalysts are particularly common, used in the cyclization of ortho-haloanilides or in C-H bond activation processes. organic-chemistry.org For instance, a combination of copper iodide (CuI) and 1,10-phenanthroline (B135089) can effectively catalyze the cyclization of o-haloanilides. organic-chemistry.org

Other metals have also proven effective. Ruthenium-catalyzed reactions have been used for the one-pot synthesis of substituted benzoxazoles. sci-hub.se Palladium complexes supported on polymers have been developed as reusable catalysts for the synthesis of benzoxazoles from 2-aminophenol (B121084) and aldehydes, using air as the oxidant. nih.gov Nickel(II) complexes have also been utilized to assist the intramolecular cyclization of 2-aminophenol and aromatic aldehydes. nih.gov

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Copper Iodide (CuI) / 1,10-phenanthroline | o-haloanilides | Catalyzes intramolecular cyclization. | organic-chemistry.org |

| Palladium-dendronized polymer (EG-G2-Pd) | 2-Aminophenol, Benzaldehyde | Reusable catalyst, uses air as an oxidant. | nih.gov |

| Nickel(II) complexes | 2-Aminophenol, Aromatic aldehydes | Low catalyst loading, high yields. | nih.gov |

| Iron(III)-porphyrin complex | Catechols, Amines | Metal-free oxidative cyclization at room temperature. | researchgate.net |

| Ag@TiO₂ nanocomposite | 2-Aminophenol, Aldehydes | Catalyst is stable and recyclable. | grafiati.com |

In a move towards more sustainable and "green" chemistry, organocatalysts have emerged as viable alternatives to metal-based systems. These small organic molecules can catalyze reactions with high efficiency and selectivity, often under mild conditions. For example, Brønsted acidic ionic liquids have been used as efficient, recyclable heterogeneous catalysts for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. acs.org The organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has also been shown to be effective. researchgate.net

The use of biocatalysts in benzoxazole synthesis is a less explored but promising area. Biocatalysis offers the potential for highly selective transformations under environmentally benign conditions, aligning with the principles of green chemistry. While specific examples for this compound are not yet prevalent, the development of enzymatic routes for constructing heterocyclic scaffolds is an active area of research.

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Brønsted Acidic Ionic Liquid (BAIL) gel | 2-Aminophenol, Benzaldehyde | Heterogeneous, reusable, solvent-free conditions. | acs.org |

| Fluorophosphoric acid (H₂PO₃F) | 2-Aminophenol, Aldehydes | Inexpensive, stable, short reaction time at room temperature. | nih.gov |

| Dowex 50W | o-aminophenol, Aldehydes | Green, mild, reusable catalyst in aqueous medium. | grafiati.com |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Nitrogen or sulfur-based nucleophiles | Organocatalyzed synthesis in water. | researchgate.net |

Ionic Liquid and Heterogeneous Catalysis

The integration of ionic liquids (ILs) and heterogeneous catalysts has revolutionized the synthesis of benzoxazole derivatives, offering mild reaction conditions, high product yields, and simplified catalyst recovery.

Ionic liquids, particularly task-specific ILs, serve as effective and often recyclable catalysts. For instance, the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) has been successfully used as a metal-free catalyst for the direct oxidative amination of benzoxazoles at room temperature. nih.gov This method is noted for its mild conditions and the ability to recycle the ionic liquid catalyst for multiple runs without significant loss of activity. nih.govscilit.com

To overcome the solubility of some ionic liquids in reaction mixtures, which can complicate product separation, researchers have immobilized them onto solid supports, creating powerful heterogeneous catalysts. A prime example is the Brønsted acidic ionic liquid gel (BAIL gel), developed by treating an imidazolium-based ionic liquid with tetraethyl orthosilicate (B98303) (TEOS). nih.govacs.org This solid gel acts as a highly efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes. nih.gov The key advantages of the BAIL gel include its high catalytic activity, ease of separation from the reaction mixture via simple centrifugation, and excellent reusability for at least five consecutive runs. nih.govacs.org Furthermore, this heterogeneous system often allows for reactions to be conducted under solvent-free conditions, enhancing its green credentials. nih.gov Other heterogeneous catalysts, such as magnetic nanoparticles coated with a Lewis acidic ionic liquid (LAIL@MNP), have also been developed, combining the benefits of IL catalysis with facile magnetic separation. nih.govnih.gov

| Catalyst Type | Example | Key Advantages | Mentioned In Section(s) |

| Ionic Liquid (Homogeneous) | 1-butylpyridinium iodide ([BPy]I) | Metal-free, mild room temperature conditions, recyclable. nih.gov | 2.2.3 |

| Ionic Liquid Gel (Heterogeneous) | Brønsted acidic ionic liquid gel (BAIL gel) | High yields, easily recovered by centrifugation, reusable, suitable for solvent-free conditions. nih.govacs.org | 2.2.3, 2.3.1 |

| Supported Ionic Liquid (Heterogeneous) | Lewis acidic ionic liquid on Fe3O4 nanoparticles (LAIL@MNP) | Reusable, easy magnetic separation, suitable for solvent-free and ultrasound conditions. nih.govnih.gov | 2.2.3, 2.3.2 |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use non-toxic materials, are central to the modern synthesis of benzoxazoles. These principles are manifested in the adoption of solvent-free reactions, microwave-assisted protocols, and the use of environmentally benign reagents.

Eliminating volatile organic solvents is a primary goal of green synthesis, as it reduces environmental pollution and simplifies purification processes. Several solvent-free methods for benzoxazole synthesis have been developed, ranging from simple grinding techniques to catalyzed high-temperature reactions. ajchem-a.com

One straightforward approach involves the mechanical grinding of reactants in a mortar and pestle. nih.gov This method has been used for the synthesis of 2-aryl benzoxazole derivatives using catalysts like potassium ferrocyanide or strontium carbonate, achieving high yields in minutes at room temperature. nih.gov Another solventless method involves heating a homogenized mixture of a 2-aminophenol derivative with thiourea (B124793) at elevated temperatures (e.g., 200°C) to directly yield the corresponding benzo[d]oxazole-2-thiol. nih.gov

Catalytic solvent-free reactions are also prominent. The aforementioned BAIL gel is highly effective for the condensation of 2-aminophenol and aldehydes at 130°C without any solvent. nih.govnih.gov Similarly, magnetic nanoparticles functionalized with sulfonic acid (Fe3O4@SiO2-SO3H) have been employed as a recyclable solid acid catalyst for the synthesis of 2-arylbenzoxazoles under solvent-free conditions at a relatively low temperature of 50°C. ajchem-a.com

| Method | Reactants | Catalyst/Conditions | Key Advantages |

| Grinding | 2-aminophenol, Aromatic aldehydes | Potassium ferrocyanide, Room temperature. nih.gov | Extremely fast ( < 2 min), high yield, no solvent, eco-friendly catalyst. nih.gov |

| Thermal (Uncatalyzed) | 2-aminophenol, Thiourea | 200°C, neat mixture. nih.gov | Simple, direct cyclocondensation, no catalyst needed. nih.gov |

| Thermal (Catalyzed) | 2-aminophenol, Aldehydes | BAIL gel, 130°C. nih.govnih.gov | High yield, reusable catalyst, simple work-up. nih.govnih.gov |

| Thermal (Catalyzed) | 2-aminophenol, Aldehydes | Fe3O4@SiO2-SO3H, 50°C. ajchem-a.com | Mild temperature, magnetically recyclable catalyst, high efficiency. ajchem-a.com |

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, improved product yields, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.comchemijournal.comrsc.org The efficiency of microwave heating stems from its ability to directly and uniformly heat the reaction mixture through dielectric polarization, bypassing the slower process of thermal conduction from vessel walls. eurekaselect.com

This technology is well-suited for the synthesis of benzoxazole derivatives. A notable green protocol involves the cyclodesulfurization of 2-aminophenol and isothiocyanates using hydrogen peroxide in ethanol, which is completed in just 10 minutes at 100°C under microwave irradiation. nih.gov This method is praised for its operational simplicity and the use of a green solvent and oxidant. nih.gov

Solvent-free microwave-assisted synthesis represents an even greener approach. The condensation of 2-amino-4-methylphenol (B1222752) with aromatic aldehydes has been successfully achieved using iodine as an oxidant under microwave irradiation without any solvent, affording 2,5-disubstituted benzoxazoles in good to excellent yields. scienceandtechnology.com.vn This combination of microwave energy and solvent-free conditions makes the protocol practical, environmentally friendly, and economically attractive. scienceandtechnology.com.vn

| Reactants | Reagents/Catalyst | Solvent | Time | Key Advantages |

| 2-aminophenol, Isothiocyanates | 30% H2O2 | Ethanol | 10 min | Fast reaction, high yields, green solvent and oxidant. nih.gov |

| 2-amino-4-methylphenol, Aromatic aldehydes | Iodine, K2CO3 | None (Solvent-free) | Not specified | Environmentally friendly, non-toxic oxidant, high yields, practical. scienceandtechnology.com.vn |

While the direct use of crude natural extracts as catalysts in benzoxazole synthesis is not widely documented, the principle of using naturally derived or environmentally benign reagents is a core tenet of green chemistry. This approach focuses on replacing hazardous substances with safer alternatives.

A key example is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. A one-pot synthesis of mercaptobenzoxazoles has been developed by reacting aminophenol with tetramethylthiuram disulfide (TMTD) using water as the solvent. ijpbs.com Another approach employs samarium triflate as a reusable catalyst for the synthesis of benzoxazoles in an aqueous medium under mild conditions. organic-chemistry.org

The use of less toxic and readily available catalysts is also a significant green strategy. Ammonium chloride, a simple and inexpensive salt, has been used to catalyze the condensation of 2-aminophenol with various acids in ethanol, providing a process that is economically viable and follows green principles. jetir.org Similarly, iodine, a less hazardous element compared to many heavy metal oxidants, has proven effective in the solvent-free, microwave-assisted synthesis of benzoxazoles. scienceandtechnology.com.vn These examples highlight a clear trend towards replacing hazardous reagents and solvents with safer, more sustainable alternatives in the synthesis of benzoxazole derivatives.

Spectroscopic and Structural Characterization Methodologies for 2 Sulfanyl 1,3 Benzoxazol 5 Ol

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution.

¹H NMR: Proton NMR would identify the number of distinct proton environments in the 2-Sulfanyl-1,3-benzoxazol-5-ol molecule. The chemical shifts (δ) of the signals would indicate the electronic environment of each proton, while the splitting patterns (multiplicity) would reveal the number of adjacent protons. For this specific compound, one would expect to see distinct signals for the protons on the benzene (B151609) ring, the hydroxyl (-OH) proton, and the sulfhydryl (-SH) proton.

¹³C NMR: Carbon-13 NMR would provide information on the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments within the benzoxazole (B165842) ring system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

O-H stretch: A broad band indicating the hydroxyl group.

S-H stretch: A weaker, sharp band for the sulfhydryl (thiol) group.

C=N stretch: A sharp absorption from the oxazole (B20620) ring.

C-O stretch: Bands associated with the ether linkage in the oxazole ring.

Aromatic C=C and C-H stretches: Signals confirming the presence of the benzene ring.

Mass Spectrometry (LC-MS, DART, EI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its molecular formula, C₇H₅NO₂S.

Fragmentation Pattern: Techniques like Electron Ionization (EI-MS) would cause the molecule to break apart into characteristic fragment ions. Analysis of this fragmentation pattern would help to confirm the structure of the benzoxazole core and the positions of the substituents.

Elemental Analysis

Elemental analysis is a process that determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages would be compared to the theoretical values calculated from the molecular formula (C₇H₅NO₂S) to verify the purity and elemental composition of a synthesized sample.

Crystallographic Analysis and Supramolecular Interactions of this compound Derivatives

Crystallographic analysis provides definitive proof of a molecule's three-dimensional structure in the solid state.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. If suitable crystals of this compound or its derivatives could be grown, this technique would provide:

Bond Lengths and Angles: Exact measurements of all bond lengths and angles within the molecule.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned into regions where the electron density of a given molecule is dominant over the sum of electron densities from all other molecules in the crystal.

The analysis provides a three-dimensional surface colored according to various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate shorter contacts with negative values, representing hydrogen bonds and other close interactions. White areas represent contacts around the van der Waals separation, and blue regions signify longer contacts with positive dnorm values.

In the context of compounds structurally related to this compound, such as 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide, Hirshfeld surface analysis reveals the predominant intermolecular interactions that govern the crystal packing. nih.gov The analysis of this related compound shows that the largest contribution to the crystal packing comes from H···H contacts, which are indicative of van der Waals forces. nih.govresearchgate.netnih.gov Other significant interactions include C···H/H···C contacts, which are associated with C—H···π interactions, as well as O···H/H···O and S···H/H···S contacts, corresponding to hydrogen bonds. nih.govresearchgate.netnih.gov

The quantitative breakdown of these interactions provides a deeper understanding of the supramolecular architecture. For instance, the percentage contributions of the various interatomic contacts to the Hirshfeld surface for a similar benzoxazole derivative are detailed in the table below. nih.govresearchgate.netnih.gov

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 39.3 |

| C···H/H···C | 18.0 |

| O···H/H···O | 15.6 |

| S···H/H···S | 10.2 |

| C···C | 4.5 |

These data illustrate the relative importance of different non-covalent interactions in the stabilization of the crystal structure. The significant contribution of H···H interactions is a common feature in organic molecules. nih.gov The presence of substantial O···H/H···O and S···H/H···S interactions highlights the role of hydrogen bonding in directing the molecular assembly. nih.gov C—H···π and π–π stacking interactions, represented by C···H/H···C and C···C contacts respectively, also play a crucial role in the formation of the three-dimensional network. nih.govresearchgate.netnih.gov This detailed analysis of intermolecular forces is essential for understanding the solid-state properties of the compound and for the rational design of new materials with desired structural motifs.

Structure Activity Relationship Sar Studies of 2 Sulfanyl 1,3 Benzoxazol 5 Ol Derivatives

Elucidating Modulatory Effects of Substituents on Biological Activities of 2-Sulfanyl-1,3-benzoxazol-5-ol Derivatives

The biological profile of this compound derivatives is significantly influenced by the nature and position of various substituents on the benzoxazole (B165842) core. Structure-activity relationship studies have established that the strategic placement of different functional groups can enhance or diminish the compound's efficacy.

A key area of modification is the sulfanyl (B85325) group at the 2-position. For instance, the synthesis of N-phenacyl derivatives of the related 2-mercaptobenzoxazole (B50546) has been explored to evaluate antifungal properties. These studies revealed that substitutions on the phenacyl moiety, such as the introduction of a 4-bromophenyl group, resulted in notable activity against Candida albicans.

Furthermore, modifications to the benzene (B151609) ring of the benzoxazole nucleus are crucial. The presence of electron-withdrawing groups is a significant determinant of bioactivity. Research on a range of benzazole derivatives has shown that incorporating electron-withdrawing substituents, such as chlorine or nitro groups, at position 5 of the heterocyclic nucleus can increase potency, particularly against fungal pathogens like C. albicans. esisresearch.org Similarly, other studies on the broader benzoxazole class have noted that electron-withdrawing groups like chlorine (Cl) and nitro (NO2) can improve the anti-proliferative activity of these compounds. The introduction of a bromine atom, another electron-accepting substituent, has also been shown to increase the biological activity in related benzoxazole structures. nih.gov

The table below summarizes the observed effects of different substituents on the biological activity of benzoxazole derivatives, providing insights applicable to the this compound scaffold.

| Substitution Position | Substituent Type | Effect on Biological Activity | Target |

| Position 2 (Sulfanyl group) | N-phenacyl derivatives (e.g., with 4-bromophenyl) | Increased antifungal activity | Candida albicans |

| Position 5 | Electron-withdrawing groups (e.g., Cl, NO2) | Increased antifungal and anti-proliferative activity | C. albicans, Cancer cells |

| Position 7 | Electron-accepting groups (e.g., Br) | Increased general biological activity | Various |

Rational Design and Derivatization Strategies for Optimizing this compound Bioactivity

The rational design of novel derivatives of this compound is guided by established SAR principles to optimize their therapeutic potential. Derivatization strategies primarily focus on the key positions identified as critical for bioactivity: the 2-sulfanyl group and the aromatic ring.

One primary strategy involves the alkylation or acylation of the sulfanyl group at the 2-position. This approach allows for the introduction of a wide variety of functional groups that can modulate the compound's lipophilicity, steric profile, and ability to interact with biological targets. The synthesis of ester or thioester derivatives at this position can introduce new interaction points, potentially enhancing binding affinity to specific enzymes or receptors.

Another key strategy is the substitution on the benzoxazole ring system. Based on the principle that electron-withdrawing groups enhance activity, medicinal chemists can systematically synthesize analogues with halogen, nitro, or cyano groups at positions 5, 6, or 7 to fine-tune the electronic properties of the molecule. esisresearch.org The goal of these modifications is to improve the compound's pharmacological profile, including potency and selectivity. nih.gov The insights gained from SAR studies enable researchers to select specific candidates for further modification to develop new lead structures with improved therapeutic potential. nih.gov

Positional Isomerism and its Influence on Activity Profiles

The placement of substituents on the benzoxazole ring, known as positional isomerism, has a profound impact on the biological activity of the derivatives. Even minor changes in a substituent's location can lead to significant differences in efficacy, highlighting the importance of the molecule's three-dimensional structure and electronic distribution.

For example, in studies of related benzoxazole derivatives with multiple methoxy (B1213986) groups on a phenyl substituent, the specific arrangement of these groups was critical for antifungal activity. A derivative with methoxy groups at the 3, 4, and 5 positions of the phenyl ring was active, whereas an isomeric compound with the same groups at the 2, 4, and 5 positions was inactive. nih.gov This demonstrates that the spatial relationship of the substituents can dictate whether the molecule can effectively bind to its biological target.

This principle is highly relevant for the design of this compound derivatives. The position of the hydroxyl group at C5 is a defining feature of the parent compound. If additional substituents are introduced, their location relative to the C5-hydroxyl and the C2-sulfanyl groups will be a critical factor in determining the resulting biological activity. For instance, placing an electron-withdrawing group at position 4 versus position 6 could lead to vastly different interactions with target proteins due to changes in hydrogen bonding capabilities and electronic densities around the core structure.

The following table illustrates the importance of substituent positioning on activity in benzoxazole analogues.

| Compound Series | Isomeric Position of Substituent | Biological Activity |

| Trimethoxy-phenyl benzoxazole | 3,4,5-trimethoxy | Active |

| Trimethoxy-phenyl benzoxazole | 2,4,5-trimethoxy | Inactive |

This highlights that a deep understanding of positional isomerism is essential for the successful optimization of this compound derivatives as potential therapeutic agents.

Computational and in Silico Investigations of 2 Sulfanyl 1,3 Benzoxazol 5 Ol

Molecular Docking and Dynamics Simulations of 2-Sulfanyl-1,3-benzoxazol-5-ol with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as a benzoxazole (B165842) derivative, and its biological target, typically a protein or enzyme. Such studies can elucidate the binding affinity and mode of action, guiding the development of more potent and selective therapeutic agents.

Research has shown that the benzoxazole scaffold is a versatile pharmacophore that can interact with a wide range of biological targets. Docking studies on various benzoxazole derivatives have revealed their potential as inhibitors for several key enzymes and receptors. For instance, a novel benzoxazole derivative, 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, was investigated for its interaction with the COVID-19 main protease (M-pro), a critical enzyme for viral replication. nih.gov Similarly, other studies have explored the docking of benzoxazole-oxadiazole hybrids against antitubercular receptors, identifying key interactions such as hydrogen bonding and pi-alkyl interactions that contribute to their binding affinity. journaljpri.comsdiarticle4.com

In the context of cancer research, docking studies indicated that certain 2-(substituted-phenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol derivatives could possess stronger inhibitory activities against topoisomerase II than the natural compound thymoquinone. mdpi.com Furthermore, in silico investigations of other benzoxazole derivatives have identified potential inhibitory activity against targets like Staphylococcus aureus biotin (B1667282) protein ligase and Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP), highlighting the broad therapeutic potential of this chemical class. researchgate.netresearchgate.net

Molecular Docking of Benzoxazole Derivatives with Biological Targets

| Benzoxazole Derivative | Biological Target | Key Findings/Interactions | Reference |

|---|---|---|---|

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole | COVID-19 Main Protease (M-pro) | Potential inhibitory activity based on docking simulations. | nih.gov |

| Novel 1,3,4-oxadiazole (B1194373) linked benzoxazole moieties | Antitubercular Receptor (H37R) | Excellent docking scores with interactions including alkyl-alkyl, pi-alkyl, and hydrogen bonding. | journaljpri.comsdiarticle4.com |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazole-5-ol (1e) | Topoisomerase II | Lower binding energies compared to the starting compound, suggesting stronger inhibitory activity. | mdpi.com |

| 3-benzoxazolyl aniline (B41778) derivative (5a) | Plasmodium falciparum Purine Nucleoside Phosphorylase (PfPNP) | Docking rationalizes the potential antimalarial activity through deregulation of PfPNP. | researchgate.net |

| Benzoxazolone derivatives | Staphylococcus aureus biotin protein ligase | Good binding interaction, with glide scores up to -7.49 kcal/mol for substituted structures. | researchgate.net |

Quantum Chemical Computations and Electronic Structure Analysis of this compound (e.g., HOMO-LUMO analysis, DFT)

Quantum chemical computations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules. nih.gov These calculations provide insights into molecular geometry, vibrational frequencies, and the distribution of electron density. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, chemical stability, and optical properties. semanticscholar.org A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. semanticscholar.org

Studies on various benzoxazole derivatives using DFT calculations have been performed to analyze their molecular geometry and electronic properties. For example, a comparative study of three biologically active benzoxazoles calculated their HOMO-LUMO energy gaps using the B3LYP/6-31G*(d) basis set. The results showed that substitutions on the benzoxazole ring significantly influence the electronic properties. The calculated energy gap for 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol was 4.27 eV, while the introduction of a 4-chlorophenyl group resulted in a gap of 4.15 eV. semanticscholar.org A smaller gap of 3.80 eV was found for 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol, indicating its higher chemical reactivity compared to the other two compounds. semanticscholar.org These computational analyses are vital for understanding the structure-activity relationships within the benzoxazole family.

Calculated HOMO-LUMO Energies of Benzoxazole Derivatives (B3LYP/6-31G*(d))

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 4-methyl-2-phenyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.69 | -1.42 | 4.27 | semanticscholar.org |

| 2-(2-hydroxynaphtalen-1-yl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.46 | -1.66 | 3.80 | semanticscholar.org |

| 2-(4-chlorophenyl)-4-methyl-7-isopropyl-1,3-benzoxazol-5-ol | -5.96 | -1.81 | 4.15 | semanticscholar.org |

In Silico Prediction Models for this compound Biological Efficacy (e.g., MM/PBSA)

Beyond initial docking, more advanced in silico models are used to predict the biological efficacy and binding free energy of a compound. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) combine molecular mechanics calculations with continuum solvation models to estimate the free energy of binding of a ligand to its receptor. These predictions are often more accurate than the scoring functions used in standard docking protocols.

While specific MM/PBSA studies on this compound are not widely documented, the application of such in silico prediction models is a standard progression in the computational evaluation of promising drug candidates. These methods are used to refine the results from molecular docking and provide a more quantitative prediction of a compound's efficacy. For the broader class of benzoxazoles, computational workflows often involve molecular dynamics simulations to assess the stability of the ligand-protein complex over time, followed by binding free energy calculations using MM/PBSA or similar methods.

Biological Activities and Mechanistic Studies of 2 Sulfanyl 1,3 Benzoxazol 5 Ol and Its Derivatives

Antimicrobial Activities of 2-Sulfanyl-1,3-benzoxazol-5-ol Derivatives

Derivatives of this compound have shown significant potential as antimicrobial agents, with studies highlighting their efficacy against a wide range of pathogenic microorganisms, including bacteria, fungi, mycobacteria, viruses, and parasites. nih.govjocpr.comnih.govglobalresearchonline.netnajah.edunih.gov

Antibacterial Spectrum and Modes of Action

In contrast, other synthesized 2-phenyl-benzoxazole derivatives have displayed a broader spectrum of activity. For instance, certain Schiff's bases derived from (4-Benzoxazol-2-yl-phenyl)-isopropylidine-amine exhibited high antibacterial activity against a range of both Gram-positive (Bacillus subtilis, Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae) bacteria. derpharmachemica.com Similarly, novel 2-substituted benzoxazole (B165842) derivatives have shown potent antibacterial activities, particularly against E. coli. nih.gov

The mode of action for these compounds is believed to be linked to their ability to interfere with essential cellular processes in bacteria. While detailed mechanisms are still under investigation, the structural features of the benzoxazole ring are crucial for their antibacterial effects. mdpi.com

Table 1: Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound Type | Target Bacteria | Activity Level | Reference |

|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Selective, high MIC values | nih.gov |

| 2-phenyl-benzoxazole Schiff's bases | B. subtilis, P. aeruginosa, E. coli, S. aureus, S. pneumoniae, K. pneumoniae | High | derpharmachemica.com |

| 2-aryl benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines | Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | Potent, especially against E. coli | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Gram-positive and Gram-negative bacteria | Good | nih.govnih.govresearchgate.net |

| 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]benzoxazole | Gram-positive and Gram-negative bacteria | Moderate to good | nih.gov |

Antifungal Spectrum and Modes of Action

The antifungal properties of benzoxazole derivatives are also well-documented, with activity demonstrated against a variety of fungal pathogens. jocpr.comnih.govglobalresearchonline.netderpharmachemica.comnih.govnih.govresearchgate.netresearchgate.netnih.govmdpi.com Studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that a significant number of these compounds were active against Pichia pastoris, and importantly, also against the human pathogen Candida albicans. nih.gov The structure-activity relationship observed in these studies indicated that the nature and position of substituents on the benzoxazole ring system play a critical role in their antifungal potency. nih.gov

Further research on 2-phenyl-benzoxazole derivatives showed good antifungal activity against Aspergillus niger, Rhizopus oryzae, Candida albicans, and Penicillium chrysogenum. derpharmachemica.com Similarly, 2-substituted benzoxazoles have been effective against Aspergillus clavatus and Candida albicans. nih.gov The mechanism of antifungal action is thought to involve the disruption of fungal cell membrane integrity or inhibition of essential enzymes. nih.gov For instance, some derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have shown promising activity against Candida albicans, with potency comparable to the standard antifungal drug Miconazole. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Benzoxazole Derivatives

| Compound Type | Target Fungi | Activity Level | Reference |

|---|---|---|---|

| 3-(2-benzoxazol-5-yl)alanine derivatives | Pichia pastoris, Candida albicans | Pronounced | nih.gov |

| 2-phenyl-benzoxazole derivatives | Aspergillus niger, Rhizopus oryzae, Candida albicans, Penicillium chrysogenum | Good | derpharmachemica.com |

| 2-substituted benzoxazoles | Aspergillus clavatus, Candida albicans | Moderate to potent | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives | Candida albicans | Good, comparable to Miconazole | nih.govresearchgate.net |

| Heterocyclic benzoxazole derivatives | Various phytopathogenic fungi | Moderate | mdpi.com |

Antitubercular Efficacy and Targeted Pathogens

A significant area of investigation for benzoxazole derivatives has been their potential as antitubercular agents, specifically against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net Several studies have synthesized and evaluated series of these compounds, with some demonstrating promising activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.govresearchgate.net

For example, a set of 2-benzylsulfanyl derivatives of benzoxazole were found to be active against M. tuberculosis, non-tuberculous mycobacteria, and multidrug-resistant M. tuberculosis. nih.gov Notably, dinitro derivatives within this series exhibited significant activity. nih.gov Quantitative structure-activity relationship (QSAR) studies have suggested that lower lipophilicity contributes to higher antitubercular activity. nih.gov Other research has focused on designing hydrazide derivatives containing a 1,3,4-oxadiazole (B1194373) core, which have shown high antimycobacterial activity against the M. tuberculosis H37Ra attenuated strain and effectiveness against pyrazinamide-resistant strains. mdpi.com

Table 3: Antitubercular Activity of Selected Benzoxazole Derivatives

| Compound Type | Target Pathogen | Activity Level | Reference |

|---|---|---|---|

| 2-benzylsulfanyl benzoxazole derivatives | M. tuberculosis (sensitive and resistant strains), non-tuberculous mycobacteria | Significant, especially dinitro derivatives | nih.gov |

| Hydrazide derivatives with 1,3,4-oxadiazole | M. tuberculosis H37Ra, pyrazinamide-resistant strains | High | mdpi.com |

| Chalcone tethered benzoxazole-2-amines | Drug-susceptible and drug-resistant M. tuberculosis | Potent, bactericidal | researchgate.net |

Antiviral Properties

The antiviral potential of benzoxazole derivatives has also been explored, with some compounds showing activity against various viruses. researchgate.net For instance, novel flavonol derivatives containing a benzoxazole moiety have demonstrated excellent antiviral activity against the tobacco mosaic virus (TMV) in vivo. rawdatalibrary.net While the primary focus of many studies has been on antibacterial and antifungal activities, the structural versatility of the benzoxazole scaffold suggests that it could be a valuable template for the development of new antiviral agents. najah.edunih.gov Research in this area is ongoing, with a need for more extensive screening against a wider range of viruses.

Antiparasitic Investigations

Investigations into the antiparasitic properties of benzoxazole derivatives have yielded promising results, particularly in the context of anthelmintic activity. A study on novel 2-heteroaromatic-substituted isothiocyanatobenzoxazoles described their synthesis and antiparasitic properties. nih.gov Several derivatives, such as 5-isothiocyanato-2-(2-furyl)benzoxazole, showed 100% nematocidal activity in mice infected with Nematospiroides dubius. nih.gov Additionally, some compounds exhibited taeniacidal activity against Hymenolepis nana. nih.gov Other nitro-containing derivatives have shown potent in vitro activity against protozoan parasites like Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. mdpi.com

Antiproliferative and Cytotoxic Activities of this compound Derivatives

In addition to their antimicrobial effects, derivatives of this compound have been extensively studied for their antiproliferative and cytotoxic activities against various cancer cell lines. nih.govjocpr.comnih.govnajah.eduresearchgate.netmdpi.comscielo.br

A series of 2-(hydroxyphenyl)benzoxazoles and their fluorosulfate (B1228806) derivatives were evaluated for their antiproliferative effects on tumor cells. mdpi.com These compounds showed notable growth inhibition of PC-3 prostate adenocarcinoma cells, as well as BT-474 and MCF-7 breast carcinoma cell lines. mdpi.com The MCF-7 breast cancer cells were particularly sensitive to the cytostatic actions of these benzoxazole compounds. mdpi.com The introduction of a fluorosulfate group at the ortho-position resulted in potent cytotoxic activity. mdpi.com

Another study on 3-(2-benzoxazol-5-yl)alanine derivatives found that most of the studied compounds were toxic to both normal and cancer cells. nih.gov However, in a few cases, the toxicity to normal cells was much lower than for cancer cells, indicating their potential as future anticancer agents. nih.gov The research highlighted a structure-activity relationship that could guide further modifications to improve their therapeutic index. nih.gov Benzofused benzoxazepine derivatives have also displayed cytotoxicity against selected solid tumor cell lines, including HeLa, A549, Caco-II, and MCF-7. scielo.br

Table 4: Antiproliferative and Cytotoxic Activity of Selected Benzoxazole Derivatives

| Compound Type | Cancer Cell Line(s) | Activity | Reference |

|---|---|---|---|

| 2-(hydroxyphenyl)benzoxazoles and 2-(fluorosulfatophenyl)benzoxazoles | PC-3 (prostate), BT-474 (breast), MCF-7 (breast) | Notable growth inhibition, cytostatic effects | mdpi.com |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Various cancer and normal cell lines | Toxic, with some selectivity for cancer cells | nih.gov |

| Benzo[f]benzo nih.govmdpi.comoxazolo[3,2-d] nih.govnih.govoxazepine derivatives | HeLa (cervical), A549 (lung), Caco-II (colorectal), MCF-7 (breast) | Cytotoxic | scielo.br |

| 2-arylbenzoxazole derivatives | Various cancer cell lines | Promising anticancer activity | mdpi.com |

In Vitro Cellular Effects on Cancer Cell Lines

Derivatives of 2-mercaptobenzoxazole (B50546) have demonstrated significant antiproliferative activity against a range of human cancer cell lines. Studies have shown that these compounds can effectively inhibit the growth of various cancers, including breast, liver, cervical, and central nervous system malignancies.

For instance, a series of 2-mercaptobenzoxazole derivatives were tested against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines. nih.gov Several compounds within this series exhibited potent activity, with IC50 values (the concentration required to inhibit 50% of cell growth) in the low micromolar to nanomolar range. nih.govmdpi.com

One notable derivative, compound 6b (a 2-mercaptobenzoxazole derivative with a heterocyclic substitution), showed broad-spectrum antitumor activity with IC50 values of 6.83 µM against HepG2, 3.64 µM against MCF-7, 2.14 µM against MDA-MB-231, and 5.18 µM against HeLa cells. nih.gov Other potent derivatives, 4d and 5d , also displayed strong inhibition across these cell lines with IC50 values ranging from 2.14 to 12.87 µM. mdpi.comnih.gov Furthermore, benzoxazole clubbed with 2-pyrrolidinones showed good anticancer activity on the SNB-75 cell line of CNS cancer, with compounds 19 and 20 exhibiting 35.49% and 31.88% growth inhibition, respectively. mdpi.com

Table 1: In Vitro Anticancer Activity of 2-Mercaptobenzoxazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50 in µM) |

|---|---|---|

| 6b | HepG2 (Liver) | 6.83 |

| MCF-7 (Breast) | 3.64 | |

| MDA-MB-231 (Breast) | 2.14 | |

| HeLa (Cervical) | 5.18 | |

| 4d | Multiple lines | 2.14 - 12.87 |

| 5d | Multiple lines | 2.14 - 12.87 |

| 4b | Multiple lines | 9.72 - 19.34 |

| 12l | HepG2 (Liver) | 10.50 |

| MCF-7 (Breast) | 15.21 |

Data sourced from multiple studies evaluating various derivatives. nih.govnih.gov

Proposed Mechanisms of Action in Cellular Systems

The anticancer effects of this compound derivatives are attributed to several mechanisms at the cellular level. A primary proposed mechanism is the inhibition of various protein kinases that are crucial for cancer cell survival and proliferation. nih.gov

Compound 6b , for example, was found to be a potent inhibitor of multiple kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Inhibition of these kinases disrupts signaling pathways that control cell growth, angiogenesis, and metastasis. nih.govresearchgate.net Docking studies have suggested that these derivatives can bind effectively within the active sites of these enzymes. nih.govnih.gov

Another key mechanism is the induction of apoptosis, or programmed cell death. The potent derivative 12l was shown to induce apoptosis in HepG2 cells by significantly increasing the levels of caspase-3 (a key executioner of apoptosis) and the pro-apoptotic protein BAX, while reducing the level of the anti-apoptotic protein Bcl-2. nih.gov Similarly, compound 6b was also found to induce caspase-dependent apoptosis. nih.gov

Furthermore, these compounds can cause cell cycle arrest. Treatment with compound 6b led to cell cycle arrest at the G2/M phase, while compound 12l arrested HepG2 cell growth primarily at the Pre-G1 and G1 phases. nih.govnih.gov This disruption of the normal cell cycle prevents cancer cells from dividing and propagating. Some benzoxazole derivatives, acting as analogues of the anticancer prodrug Phortress, are believed to exert their effect by activating the aryl hydrocarbon receptor (AhR) and inducing cytochrome P450 CYP1A1 gene expression. nih.gov

Enzymatic Inhibition and Receptor Ligand Interactions of this compound Derivatives

Enzyme Inhibition Profiles (e.g., Urease, Reverse Transcriptase)

Derivatives of benzoxazole have been identified as potent inhibitors of various enzymes. Notably, they show significant inhibitory activity against urease, a nickel-dependent metalloenzyme involved in diseases caused by microorganisms like Helicobacter pylori. nih.gov In one study, triazinoindole-benzoxazole hybrid compounds exhibited excellent urease inhibition, with some analogs showing IC50 values as low as 0.20 µM, which is significantly more potent than the standard inhibitor, thiourea (B124793). nih.gov Molecular docking studies suggest these compounds interact effectively with the active site of the urease enzyme. nih.govnih.gov

The benzoxazole scaffold has also been incorporated into inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. researchgate.netresearchgate.net Several 2,5,6-substituted benzoxazole derivatives have been synthesized and shown to potently inhibit HIV-1 RT, with some compounds demonstrating IC50 values in the nanomolar range. researchgate.net These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net

Table 2: Enzyme Inhibition Profiles of Benzoxazole Derivatives

| Enzyme | Derivative Type | Potency (IC50) |

|---|---|---|

| Urease | Triazinoindole-benzoxazole hybrids | 0.20 µM - 36.20 µM |

| HIV-1 Reverse Transcriptase | 2,5,6-substituted benzoxazoles | As low as 19 nM |

| Monoacylglycerol Lipase (B570770) (MAGL) | Benzoxazole clubbed 2-pyrrolidinones | As low as 7.6 nM |

| VEGFR-2 | Phenyl-amide linked benzoxazoles | As low as 97.38 nM |

Data compiled from various studies on benzoxazole derivatives. mdpi.comnih.govnih.govresearchgate.net

Ligand Binding Affinities and Specificity (e.g., ERα, GPER, 5-HT7, 5-HT1A receptors)

While specific data on the binding of this compound derivatives to estrogen receptors (ERα, GPER) is limited in the provided context, the broader class of heterocyclic compounds, including arylpiperazine derivatives, has been explored for serotonin (B10506) receptor affinity. nih.govresearchgate.net Dual ligands for the 5-HT1A and 5-HT7 receptors are of interest for treating various CNS disorders. nih.gov Structure-affinity relationship studies of certain indanone derivatives, for instance, have identified compounds with sub-nanomolar affinity for the 5-HT1A receptor (Ki = 0.74 nM) and low nanomolar affinity for the 5-HT7 receptor (Ki = 8.4 nM). nih.gov These findings highlight the potential for benzoxazole-related structures to be tailored into selective and high-affinity ligands for specific G-protein coupled receptors, although direct evidence for this compound derivatives is an area requiring further research.

Anti-inflammatory and Analgesic Potentials of this compound Derivatives

The benzoxazole nucleus is a core component of many compounds exhibiting anti-inflammatory and analgesic properties. humanjournals.com Derivatives of 2-mercaptobenzoxazole have been synthesized and evaluated for these activities, often showing significant effects in preclinical models. nih.gov

In studies using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, several benzoxazole derivatives demonstrated a significant reduction in inflammation. nih.govijpsr.com Some compounds showed anti-inflammatory activity comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). ijpsr.com The mechanism for this activity is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). researchgate.netresearchgate.net For example, 2-mercaptobenzoxazole coupled with benzyl (B1604629) triazoles were identified as potent COX-2 inhibitors, with some analogues having IC50 values as low as 3.40 µM. researchgate.net

The analgesic potential of these derivatives has been confirmed using methods like the acetic acid-induced writhing test. nih.govijpsr.com In this model, which assesses peripheral analgesic effects, certain benzoxazole derivatives significantly reduced the number of writhes, indicating pain relief. ijpsr.com For instance, one 3-chloro-1,2-benzoxazole derivative showed a 54% inhibition of writhing. ijpsr.com The analgesic effects are also linked to the inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system that modulates pain signaling. mdpi.com Specific benzoxazole-pyrrolidinone derivatives were found to be potent and selective MAGL inhibitors, significantly reducing pain response in animal models. mdpi.comdntb.gov.ua

Antioxidant Potentials of this compound Derivatives

Derivatives of 2-mercaptobenzoxazole have been shown to possess notable antioxidant properties. ijpcbs.com The ability of these compounds to scavenge free radicals is a key aspect of this activity. The antioxidant potential is commonly evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. ijpcbs.comdergipark.org.tr

In these assays, synthesized 2-mercaptobenzoxazole derivatives have demonstrated significant free radical scavenging activity, with some compounds showing efficacy comparable to standard antioxidants like ascorbic acid. ijpcbs.com The presence of the sulfanyl (B85325) (mercapto) group is believed to contribute to this antioxidant capacity. The benzoxazole ring system itself, when appropriately substituted, can also play a role in stabilizing radicals and preventing oxidative damage. dergipark.org.trmdpi.com This antioxidant activity may contribute to the other biological effects observed, such as their anti-inflammatory and anticancer properties, as oxidative stress is a known factor in the pathology of these conditions. dergipark.org.tr

Investigative Studies in Neurodegenerative Disease Models for Benzoxazole Derivatives

The benzoxazole scaffold has garnered significant interest in medicinal chemistry as a "privileged structure" for developing therapeutic agents, including those targeting neurodegenerative diseases like Alzheimer's disease (AD). nih.govresearchgate.net Researchers have explored various derivatives of the core benzoxazole structure, investigating their potential to modulate key pathological pathways implicated in AD. These investigations primarily focus on two well-established therapeutic strategies: the inhibition of cholinesterase enzymes and the modulation of amyloid-beta (Aβ) peptide aggregation.

One of the principal therapeutic approaches for Alzheimer's disease involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov A decreased level of acetylcholine is a well-known characteristic of AD. Consequently, numerous studies have synthesized and evaluated benzoxazole derivatives for their cholinesterase-inhibiting properties.

Several research groups have developed hybrid molecules that incorporate the benzoxazole moiety with other heterocyclic structures, such as oxadiazole, thiazole, and Schiff bases, to enhance their inhibitory activity. researchgate.netmdpi.comresearchgate.net For instance, a series of benzoxazole-oxadiazole hybrids demonstrated a wide range of inhibitory potentials against both AChE and BuChE, with IC50 values (the concentration of an inhibitor where the response is reduced by half) ranging from 5.80 to 40.80 µM for AChE and 7.20 to 42.60 µM for BuChE. mdpi.comnih.govconsensus.app Notably, some of these synthesized analogues were found to be more potent than the standard reference drug, Donepezil. mdpi.comnih.gov Similarly, bis-benzoxazole derivatives bearing bis-Schiff base scaffolds have also been explored, showing potent inhibitory profiles against both enzymes. researchgate.nettandfonline.com One study identified an analogue from this series as a particularly potent inhibitor. tandfonline.com Another study on 2-aryl-6-carboxamide benzoxazole derivatives identified a compound with exceptionally strong inhibitory activity, showing an IC50 of 12.62 nM for AChE and 25.45 nM for BuChE. nih.gov

| Benzoxazole Derivative Series | Target Enzyme | Reported IC50 Values | Reference |

|---|---|---|---|

| Benzoxazole-Oxadiazole Hybrids | AChE | 5.80 ± 2.18 to 40.80 ± 5.90 µM | mdpi.com |

| Benzoxazole-Oxadiazole Hybrids | BuChE | 7.20 ± 2.30 to 42.60 ± 6.10 µM | mdpi.com |

| Bis-Benzoxazole Bis-Schiff Base Hybrids | AChE | 1.10 ± 0.40 to 24.50 ± 0.90 μM | tandfonline.com |

| Bis-Benzoxazole Bis-Schiff Base Hybrids | BuChE | 1.90 ± 0.70 to 28.60 ± 0.60 μM | tandfonline.com |

| Benzoxazole-Thiazole Hybrids | AChE | Potent inhibition, e.g., 0.38 ± 0.016 µM for most active compound | plu.mx |

| Benzoxazole-Thiazole Hybrids | BuChE | Potent inhibition, e.g., 1.33 ± 0.05 µM for most active compound | plu.mx |

| Substituted Benzo[d]oxazole Derivatives | AChE | 1.03 to 1.35 µM for most active compounds | nih.gov |

| Substituted Benzo[d]oxazole Derivatives | BuChE | 6.6 to 8.1 µM for most active compounds | nih.gov |

Beyond enzyme inhibition, researchers have investigated the effects of benzoxazole derivatives on the formation of amyloid-beta plaques, a key pathological hallmark of Alzheimer's disease. febscongress.org In one study using an in vitro AD model with SH-SY5Y neuroblastoma cells exposed to Aβ, three different benzoxazole derivatives were evaluated for their neuroprotective potential. febscongress.org The findings showed that two of the three compounds (Compound 2 and Compound 3) effectively reduced the formation of Aβ plaques after 24 and 48 hours of treatment. febscongress.org In contrast, Compound 1 did not prevent plaque formation compared to the control group. febscongress.org

The same study also examined the effects of these compounds on neurite extension and the levels of specific proteins. The results revealed that Compound 3 significantly promoted neurite extension, suggesting a potential role in neuronal repair. febscongress.org Furthermore, the levels of presenilin enhancer 2 (PEN2), a protein involved in Aβ production, were significantly decreased in cells treated with any of the three compounds. febscongress.org The levels of Forkhead box protein A2 (FOXA2) were notably decreased by Compound 2, but increased by Compounds 1 and 3. febscongress.org These findings indicate that benzoxazole derivatives can exert neuroprotective effects through multiple mechanisms, including the direct reduction of Aβ accumulation and the modulation of cellular pathways involved in neuronal health. febscongress.org

| Compound | Effect on Aβ Plaque Formation | Effect on Neurite Extension | Effect on PEN2 Protein Level | Effect on FOXA2 Protein Level |

|---|---|---|---|---|

| Compound 1 | No reduction | Not specified as significant | Significantly decreased | Significantly increased |

| Compound 2 | Reduced | Not specified as significant | Significantly decreased | Significantly decreased |

| Compound 3 | Higher rate of reduction | Higher rate of extension | Significantly decreased | Significantly increased |

Applications of 2 Sulfanyl 1,3 Benzoxazol 5 Ol in Diverse Fields

Prospective Roles in Medicinal Chemistry for 2-Sulfanyl-1,3-benzoxazol-5-ol (Research Focus)

The benzoxazole (B165842) moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many compounds with significant biological activity. researchgate.netnih.gov This has led to extensive research into benzoxazole derivatives for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

Synthetic benzoxazole derivatives have demonstrated a wide spectrum of antimicrobial activity. nih.gov Studies on various derivatives have shown activity against both Gram-positive bacteria, such as Bacillus subtilis, and pathogenic fungi like Candida albicans. nih.gov The search for new antimicrobial agents is driven by the increasing prevalence of multidrug-resistant microorganisms. nih.gov In the context of anticancer research, a large number of benzoxazole derivatives have been shown to exert cytotoxic effects on a range of cancer cell lines, including those for breast, lung, liver, and prostate cancer. nih.gov The development of new molecules with selective cytotoxicity towards cancerous cells remains a critical goal in cancer therapy to minimize damage to healthy cells. nih.gov

While the broader class of benzoxazoles is a focal point of drug discovery, specific research detailing the medicinal chemistry applications of this compound is not extensively available in the public domain. However, based on the known activities of its structural analogs, it represents a candidate for future investigation in the search for new therapeutic agents. The structure-activity relationship of benzoxazole derivatives often depends on the substituents at positions 2 and 5 of the ring, suggesting that the sulfanyl (B85325) and hydroxyl groups of the title compound could be significant for biological activity. nih.gov

Applications in Materials Science for this compound

The unique photophysical properties of the benzoxazole ring system have made it an attractive component in the field of materials science. researchgate.net Derivatives of this scaffold are integral to the development of advanced materials with specific optical and electronic properties.

Benzoxazole derivatives are well-regarded for their fluorescent properties and are used in the creation of fluorescent probes and dyes. nih.govresearchgate.net These compounds are valuable in biological imaging for visualizing cellular processes with high precision. researchgate.net The core structure's ability to be part of a larger conjugated system allows for the design of molecules that absorb and emit light at various wavelengths. nih.govfrontiersin.org For instance, certain 2,1,3-benzoxadiazole derivatives have been synthesized to act as fluorophores, exhibiting strong, solvent-dependent fluorescence in the visible region of the spectrum. nih.govfrontiersin.orgresearchgate.net The design of such molecules often involves creating a donor-π-acceptor (D-π-A) structure to facilitate an intramolecular charge transfer (ICT), which is key to their fluorescent behavior. nih.govresearchgate.net

Specific research on this compound as a fluorescent probe is not prominent in the reviewed literature. However, the general principles of fluorophore design suggest that its benzoxazole core could be functionalized to develop novel dyes. The synthesis of new fluorescent brighteners based on 2-(1,3-benzoxazol-2-yl) derivatives highlights the versatility of this scaffold in creating materials for optical applications. researchgate.net

The application of benzoxazole derivatives extends to the field of organic electronics and optoelectronic devices. researchgate.net The inherent properties of these compounds, such as high luminescence efficiency and well-ordered crystal structures, make them suitable for use in devices like organic light-emitting diodes (OLEDs). researchgate.net The development of multifunctional benzoxazole derivative crystals that exhibit properties like high quantum yield and excellent optical waveguide performance underscores their potential for advanced optoelectronic applications, including flexible electronic devices and smart sensors.

While direct applications of this compound in optoelectronics are not documented in the available research, the broader family of 2-substituted benzoxazoles is recognized for its promising applications in organic electronics. researchgate.net The synthesis of benzoxadiazole derivatives with specific electronic properties, such as defined electrochemical band gaps, further illustrates the potential of this heterocyclic system in creating materials for electronic devices. nih.govfrontiersin.orgresearchgate.net

Contributions to Agrochemical Research for Benzoxazole Derivatives (e.g., herbicidal, insecticidal)

Benzoxazole derivatives have a significant history and ongoing relevance in agrochemical research, demonstrating a broad spectrum of biological activities that are crucial for crop protection. mdpi.comnih.gov These activities include herbicidal and insecticidal effects, making them valuable scaffolds in the discovery of new agricultural chemicals. mdpi.comwesleyan.eduresearchgate.net

The search for new herbicides is driven by the persistent issue of weed resistance to existing products. wesleyan.edu Benzoxazole derivatives have emerged as a promising class of compounds with significant phytotoxic activity. researchgate.netwesleyan.edu Research has shown that certain 2-substituted benzoxazoles can inhibit seed germination and plant growth across various species. wesleyan.edu For example, 2-alkylthiobenzoxazoles have been identified as having notable herbicidal properties. proquest.com

In the realm of insecticides, while less reported than other activities, the benzoxazole scaffold has also shown potential. mdpi.com Structural modifications of naturally occurring compounds with benzoxazole cores have yielded derivatives with potent insecticidal activity against common agricultural pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth). researchgate.net

The following table summarizes findings on the agrochemical activities of various benzoxazole derivatives.

| Compound Class | Target Organism/Weed | Observed Activity | Reference |

| 2-Nitromethylbenzoxazoles | Allium cepa (onion), Solanum lycopersicum (tomato), Cucumis sativus (cucumber), Sorghum bicolor (sorghum) | Phytotoxic activity, inhibition of seed germination. 5-chloro-2-(nitromethyl)benzo[d]oxazole showed higher inhibition than a commercial herbicide. | wesleyan.edu |

| Honokiol-derived benzoxazoles | Mythimna separata (armyworm) | Potent insecticidal activity, with one derivative (compound 5h) showing a final mortality rate of 58.6%. | researchgate.net |

| Honokiol-derived benzoxazoles | Plutella xylostella (diamondback moth) | Significant insecticidal activity, with some derivatives (7n, 7p, 8c) showing higher mortality rates (up to 65.3%) than the botanical insecticide toosendanin. | researchgate.net |

| 2-Alkylthiobenzoxazoles | General weeds | High percentage of weed suppression. | proquest.com |

| General Benzoxazole Derivatives | Spodoptera exigua (beet armyworm) | A derivative with a trifluoromethyl group showed 100% insecticidal activity at a concentration of 1 mg/L. | mdpi.comresearchgate.net |

Future Directions and Research Gaps for 2 Sulfanyl 1,3 Benzoxazol 5 Ol

Untapped Synthetic Methodologies for Novel Analogues

The future exploration of 2-Sulfanyl-1,3-benzoxazol-5-ol hinges on the development of a diverse library of analogues. While classical synthetic routes to benzoxazoles are well-established, modern and sustainable methodologies remain largely untapped for this specific scaffold. rsc.org Future research should focus on employing innovative synthetic strategies to generate structural diversity, enabling comprehensive structure-activity relationship (SAR) studies. mdpi.com

Key areas for exploration include:

Green Chemistry Approaches: The use of environmentally benign techniques such as microwave-assisted synthesis, ultrasound irradiation, and mechanochemical reactions could offer significant advantages over conventional methods, including faster reaction times, higher yields, and reduced solvent usage. mdpi.comtandfonline.comnajah.edu

Catalyst Innovation: Investigating novel catalytic systems, including nanocatalysts and magnetically recoverable catalysts, could provide efficient and reusable options for synthesizing benzoxazole (B165842) derivatives. researchgate.netajchem-a.com

Combinatorial Chemistry: High-throughput synthesis of analogue libraries can be achieved by functionalizing the sulfanyl (B85325) and hydroxyl groups. For instance, the sulfanyl group is a prime site for alkylation or arylation to introduce various substituents, while the hydroxyl group can be converted to ethers or esters, systematically modifying the molecule's steric and electronic properties.

| Methodology | Key Advantages | Potential Analogues | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced purity | S-alkylated and S-arylated derivatives | mdpi.comtandfonline.com |

| Ultrasound-Assisted Synthesis | Environmentally friendly, high product yields, short reaction times | O-acylated and O-alkylated (ether) derivatives | najah.edu |

| Nanocatalysis (e.g., Fe3O4@SiO2-SO3H) | High efficiency, catalyst reusability, solvent-free conditions | Diverse C-2 substituted benzoxazoles | ajchem-a.com |

| Flow Chemistry | Scalability, precise control over reaction parameters, improved safety | Libraries with diverse functional groups at C-2 and C-5 | N/A |

Advanced Biological Activity Profiling and Deeper Mechanistic Elucidation

The benzoxazole nucleus is associated with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ijrrjournal.comresearchgate.netnih.gov However, the specific biological profile of this compound remains uncharacterized. A crucial future direction is to conduct comprehensive biological screening to identify its therapeutic potential.

Recommended Screening Panels:

Anticancer Activity: Evaluation against a diverse panel of human cancer cell lines is warranted, including those for breast, lung, colon, and liver cancers. nih.govnih.gov Mechanistic studies should follow for any promising hits to identify the mode of action, such as induction of apoptosis or inhibition of specific cell signaling pathways (e.g., VEGFR-2). najah.edu

Antimicrobial Activity: The compound and its analogues should be tested against a broad range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains. nih.govnih.gov This is particularly relevant given the rising challenge of multidrug-resistant infections. nih.gov

Enzyme Inhibition: Specific enzymes have been identified as targets for benzoxazole derivatives. Future studies should investigate the inhibitory potential of this compound against targets like heparanase, which is involved in cancer metastasis and inflammation. nih.gov

Beyond initial screening, elucidating the mechanism of action is paramount. Techniques such as transcriptomics, proteomics, and molecular docking can help identify specific cellular targets and pathways affected by the compound. nih.gov For instance, determining if the compound acts as an agonist of the aryl hydrocarbon receptor (AhR), similar to the anticancer prodrug Phortress, could be a valuable line of inquiry. nih.gov

Integration of Novel Computational Approaches for Drug Discovery and Material Design

Computational chemistry offers powerful tools to accelerate the research and development process, saving time and resources. biotech-asia.org Integrating these approaches is essential for the intelligent design of novel analogues of this compound.

Future research should leverage a variety of computational methods:

Molecular Docking: To predict the binding affinity and interaction modes of the compound with known biological targets, helping to prioritize experimental testing. globalresearchonline.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of the benzoxazole analogues with their biological activity, guiding the design of more potent compounds. tandfonline.com

Molecular Dynamics (MD) Simulations: To investigate the stability of ligand-protein complexes and understand the dynamic behavior of the molecule in a biological environment. uns.ac.rs

Density Functional Theory (DFT): To study the electronic properties of the molecule, which can provide insights into its reactivity and potential applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com

| Computational Method | Application Area | Objective | References |

|---|---|---|---|

| Molecular Docking | Drug Discovery | Identify potential biological targets and predict binding modes. | globalresearchonline.netnih.govbiotech-asia.org |

| QSAR | Drug Discovery | Establish relationships between chemical structure and biological activity. | tandfonline.com |

| Molecular Dynamics (MD) | Drug Discovery & Material Design | Assess molecular stability and interactions in a simulated environment. | uns.ac.rs |

| Density Functional Theory (DFT) | Material Design | Investigate electronic and optical properties for optoelectronic applications. | mdpi.com |

Exploration of New Application Domains Beyond Current Investigations

While the primary focus for benzoxazole derivatives has been in medicine, the unique structure of this compound suggests potential applications in other domains. Research should extend beyond pharmacology to explore its utility in materials science and agriculture.

Potential New Domains:

Agrochemicals: Benzoxazole derivatives have shown promise as herbicides, fungicides, and insecticides. mdpi.comresearchgate.netnih.gov The bioactivity of this compound should be evaluated against common plant pathogens and pests. mdpi.comresearchgate.netnih.gov

Materials Science: The benzoxazole core is a known fluorophore. nih.govfrontiersin.org The optical and electronic properties of this compound and its derivatives could be investigated for applications in sensors, probes, or organic electronic materials like OLEDs. researchgate.netmdpi.com

Antifouling Agents: The presence of a sulfur-containing functional group suggests potential use in preventing the attachment of aquatic organisms to surfaces, an area where related sulfur compounds have been explored.

By systematically addressing these research gaps and pursuing these future directions, the scientific community can fully unlock the potential of this compound, leading to innovations across multiple scientific and technological fields.

Q & A

Basic Research: How can I optimize the synthesis conditions for 2-Sulfanyl-1,3-benzoxazol-5-ol derivatives?

Methodological Answer:

To optimize synthesis, use solvent-free mechanochemical grinding under ambient conditions. For example, react 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with substituted aldehydes in an agate mortar for 15–20 minutes. Monitor reaction progress via TLC (chloroform:methanol, 7:3 ratio) . For reflux-based synthesis, employ absolute ethanol and hydrazine hydrate (1.2 eq) under controlled heating (4 hours), followed by quenching in ice water to precipitate derivatives .

Key Parameters:

- Stoichiometry: Maintain a 1:1 molar ratio of amine to aldehyde.

- Purification: Use ice-water quenching to minimize side-product formation.

Basic Research: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Combine NMR (¹H/¹³C) and mass spectrometry (MS) for structural validation. For example:

- ¹H NMR: Identify sulfanyl (-SH) proton resonances at δ 3.5–4.0 ppm and aromatic protons in the benzoxazole ring (δ 6.8–8.2 ppm) .

- ESI-MS: Confirm molecular ion peaks (e.g., [M+H]⁺) with m/z matching theoretical values. Cross-validate using IR spectroscopy to detect S-H stretches (~2550 cm⁻¹) and benzoxazole C=N stretches (~1650 cm⁻¹) .

Advanced Research: How can I resolve contradictions between NMR and MS data for sulfanyl-benzoxazole derivatives?

Methodological Answer:

Apply iterative data triangulation :

Reproduce synthesis: Ensure reaction conditions (e.g., solvent purity, temperature) are consistent .